molecular formula C14H15NO B2741090 N-(3-Methoxybenzyl)aniline CAS No. 81308-21-6

N-(3-Methoxybenzyl)aniline

Cat. No.: B2741090
CAS No.: 81308-21-6
M. Wt: 213.28
InChI Key: WGJLFGPPEXLLNQ-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)aniline (CAS 81308-21-6) is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 . This fine chemical serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. It is particularly valuable in the synthesis of more complex molecules for biological screening and lead optimization, as the structural motif of substituted anilines is prevalent in compounds with various pharmacological activities . The compound features both aniline and methoxybenzyl groups, which are common pharmacophores in drug discovery. Researchers utilize this scaffold in the development of novel chemical entities, leveraging its potential for further functionalization. Handling of this material requires appropriate safety precautions. It carries hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . It is recommended to wear protective gloves and eye protection, and to handle the compound only in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-5-6-12(10-14)11-15-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJLFGPPEXLLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Methoxybenzyl)aniline can be synthesized through various methods, including:

    Reductive Amination: This method involves the reaction of 3-methoxybenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-methoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often employs the reductive amination method due to its efficiency and high yield. The process involves large-scale reactors and continuous flow systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxybenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Methoxybenzyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to participate in various chemical reactions, including hydrogen bonding and π-π interactions. These interactions can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position: Meta vs. Para Methoxy Groups

This positional isomerism affects electronic properties and reactivity:

  • Applications : The meta isomer is frequently used in styryl-thiophene derivatives for photochemical studies, while the para isomer is more common in cholinesterase inhibitor research .
Property N-(3-Methoxybenzyl)aniline N-(4-Methoxybenzyl)aniline
Substituent Position 3-methoxy 4-methoxy
Natural Occurrence Synthetic Lepidium meyenii
Typical Applications Photochemistry Bioactive intermediates

Functional Group Variation: Methoxy vs. Nitro

N-(3-Nitrobenzyl)aniline (CAS 3430-70-4) replaces the methoxy group with a nitro group, significantly altering electronic properties:

  • Reactivity : The nitro group is strongly electron-withdrawing, reducing the amine’s nucleophilicity compared to the electron-donating methoxy group .
  • Synthesis : Nitro analogs are synthesized via nucleophilic substitution or condensation reactions, often requiring harsher conditions than reductive amination .
  • Applications : Nitro derivatives are precursors for explosives and dyes, whereas methoxy analogs are used in drug discovery (e.g., as cholinesterase inhibitors) .
Property This compound N-(3-Nitrobenzyl)aniline
Functional Group Electron-donating (OMe) Electron-withdrawing (NO₂)
Basicity (pKₐ) Higher Lower
Typical Use Pharmaceuticals Energetic materials

Structural Complexity: Simple vs. Heterocyclic Derivatives

This compound serves as a precursor for complex heterocycles like 9b () and trans-7 ():

  • Pyrazole Derivatives: Reaction with borane-THF yields 9b (77% yield), a trisubstituted pyrazole with morpholinosulfonyl groups, highlighting the parent compound’s adaptability in medicinal chemistry .
Compound Structure Key Modification Yield/Application
This compound Simple benzylamine None 93%
9b () Pyrazole-carboxamide Heterocyclic extension 77%
trans-7 () Styryl-thiophene Vinyl conjugation Photochemical probe

Substituent Number: Mono- vs. Poly-methoxy Analogs

N-(3,4,5-Trimethoxybenzyl)aniline (CAS 161957-95-5) features three methoxy groups, enhancing steric and electronic effects:

  • Solubility: Increased polarity improves aqueous solubility compared to the mono-methoxy analog .
  • Bioactivity : Poly-methoxy derivatives are common in anticancer and antifungal agents due to enhanced binding affinity .
Property This compound N-(3,4,5-Trimethoxybenzyl)aniline
Substituent Number 1 methoxy 3 methoxy
LogP ~2.5 (predicted) ~1.8 (predicted)
Bioactivity Moderate High (e.g., antitumor)

Biological Activity

N-(3-Methoxybenzyl)aniline, an organic compound with the molecular formula C16H17N and a molecular weight of approximately 245.3 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a methoxy group (-OCH₃) attached to a benzyl moiety, which is linked to an aniline structure. This configuration contributes to its unique chemical properties and potential biological activities, including antimicrobial and anti-inflammatory effects.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and specific microbial strain tested.
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The methoxy group enhances its ability to participate in hydrogen bonding and π-π interactions, influencing its binding affinity to enzymes and receptors. These interactions can modulate biological pathways involved in inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduces inflammation markers
CytotoxicityInduces cell death in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound was compared with standard antibiotics, showing comparable effectiveness against these strains.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest a potential mechanism involving the inhibition of NF-κB signaling pathways, a critical mediator in inflammatory responses.

Q & A

Q. What are the common synthetic routes for N-(3-Methoxybenzyl)aniline, and how do reaction conditions affect yield and purity?

Methodological Answer: this compound is commonly synthesized via reductive amination or alkylation :

  • Reductive Amination : A mixture of aniline (1 mmol), 3-methoxybenzaldehyde (1 mmol), and Pd/NiO catalyst (1.1 wt%) under hydrogen at 25°C for 10 h yields 93% product . This method is efficient due to mild conditions and high catalytic activity.
  • Alkylation : Similar compounds (e.g., 3-Methoxy-N-(2-methylpropyl)aniline) are synthesized by reacting 3-methoxyaniline with alkyl halides (e.g., 2-methylpropyl bromide) in DMF with K₂CO₃ at elevated temperatures .

Q. Key Factors :

  • Catalyst Choice : Pd/NiO enhances reductive amination efficiency compared to traditional acid catalysts.
  • Solvent and Temperature : Polar solvents (DMF) and controlled heating improve alkylation yields.
  • Purification : Filtration and evaporation are critical for isolating high-purity products .

Q. What spectroscopic methods are used to confirm the structure of this compound, and what key spectral features should be observed?

Methodological Answer:

  • ¹H NMR : Key signals include δ 4.30 (s, 2H, -CH₂-), δ 3.79 (s, 3H, -OCH₃), and aromatic protons between δ 6.63–7.28 . Cis/trans isomers (e.g., in styryl derivatives) show distinct splitting patterns .
  • ¹³C NMR : Methoxy carbons appear at δ ~55 ppm, while aromatic carbons range from δ 110–160 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 321.1187 for C₂₀H₁₉NOS) ensures molecular integrity .
  • IR : Stretching vibrations for N-H (~3400 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulations assess binding affinity to targets (e.g., enzymes or receptors). For example, derivatives with methoxy groups show enhanced hydrophobic interactions in protein pockets .
  • QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-donating methoxy groups) with bioactivity. Parameters like logP and H-bonding capacity are critical .
  • MD Simulations : Evaluate stability of ligand-target complexes over time, identifying key residues for interaction .

Case Study : Derivatives modified with thiophene or naphtho groups () exhibit tunable photochemical properties, suggesting applications in optoelectronic or bioactive materials .

Q. What strategies optimize the reductive amination process for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

  • Catalyst Tuning : Chiral catalysts (e.g., Pd supported on chiral NiO) can induce asymmetry. Enantioselectivity is monitored via chiral HPLC or CD spectroscopy .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve stereochemical control compared to protic solvents.
  • Temperature Gradients : Lower temperatures (e.g., 0–25°C) reduce racemization during imine formation .

Data-Driven Optimization : HRMS and ¹H NMR coupling constants (e.g., J values for cis/trans isomers) quantify enantiomeric excess .

Q. How do structural modifications influence the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • Substituent Position :
    • Meta-Methoxy : Enhances electron density on the aromatic ring, increasing nucleophilic reactivity .
    • Para-Methoxy : Alters solubility (logP) and bioavailability due to steric effects .
  • Alkyl Chain Branching : Branched chains (e.g., 2-methylpropyl) improve lipid solubility, critical for membrane penetration in drug candidates .
  • Heterocyclic Additions : Thiophene or oxadiazole rings () introduce π-conjugation, affecting UV-Vis absorption and redox properties .

Q. Comparative Analysis :

DerivativeKey ModificationProperty Impact
Cis-7 ()Styryl-thiopheneEnhanced photostability
Trans-7 ()Styryl-thiophene isomerRed-shifted λmax
38a ()DichlorophenoxyIncreased hydrophobicity (logP +1.2)

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